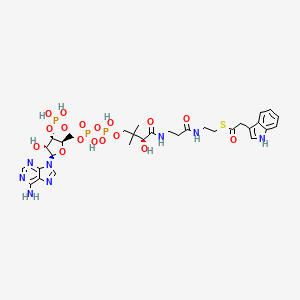

indol-3-ylacetyl-CoA

Description

Properties

Molecular Formula |

C31H43N8O17P3S |

|---|---|

Molecular Weight |

924.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(1H-indol-3-yl)ethanethioate |

InChI |

InChI=1S/C31H43N8O17P3S/c1-31(2,26(43)29(44)34-8-7-21(40)33-9-10-60-22(41)11-17-12-35-19-6-4-3-5-18(17)19)14-53-59(50,51)56-58(48,49)52-13-20-25(55-57(45,46)47)24(42)30(54-20)39-16-38-23-27(32)36-15-37-28(23)39/h3-6,12,15-16,20,24-26,30,35,42-43H,7-11,13-14H2,1-2H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,36,37)(H2,45,46,47)/t20-,24-,25-,26+,30-/m1/s1 |

InChI Key |

WXOGUAPLOCTRFO-HSJNEKGZSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4=CNC5=CC=CC=C54)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CNC5=CC=CC=C54)O |

Origin of Product |

United States |

Enzymatic Pathways of Indol 3 Ylacetyl Coa Biosynthesis

Indoleacetate-Dependent Formation

The indoleacetate-dependent pathway involves the direct activation of indoleacetate to its corresponding CoA thioester. This conversion is catalyzed by a specific ligase, a process crucial in the anaerobic degradation of the plant hormone auxin (indoleacetate) by some bacteria. nih.gov

Indoleacetate-CoA Ligase (EC 6.2.1.75) Catalysis

ATP + (indol-3-yl)acetate + CoA → AMP + diphosphate (B83284) + (indol-3-yl)acetyl-CoA. enzyme-database.org

The formation of indol-3-ylacetyl-CoA by indoleacetate-CoA ligase is an energy-requiring process that depends on the hydrolysis of ATP. uniprot.org The enzyme specifically catalyzes the ATP-dependent activation of indoleacetate (IAA), preparing it for the subsequent attachment of coenzyme A. nih.govuniprot.org This activation step is the prerequisite for the thioester bond formation.

The enzymatic conversion proceeds through a two-step mechanism, a common strategy for acyl-CoA synthetases. ebi.ac.uk

Adenylation: In the first step, indoleacetate reacts with ATP to form an activated intermediate, indol-3-ylacetyl-AMP, with the release of diphosphate. uniprot.org

(indol-3-yl)acetate + ATP ⇌ (indol-3-yl)acetyl-AMP + diphosphate uniprot.org

Thioesterification: In the second step, the activated acyl group is transferred from the AMP moiety to the thiol group of coenzyme A, forming the final product, this compound, and releasing AMP. uniprot.org

(indol-3-yl)acetyl-AMP + CoA ⇌ (indol-3-yl)acetyl-CoA + AMP uniprot.org

ATP-Dependent Activation of Indoleacetate

Substrate Specificity and Reaction Kinetics

Indoleacetate-CoA ligase from Aromatoleum aromaticum is highly specific for its primary substrate, indoleacetate. nih.govuniprot.org However, it demonstrates some activity with structurally similar compounds. nih.govuniprot.org The enzyme can activate phenylacetate (B1230308) and the non-physiological compound (2-naphthyl)acetate. enzyme-database.orgexpasy.org It also shows some activity towards indolepropionate. nih.govresearchgate.net In contrast, an acyl-CoA synthetase from the hyperthermophile Pyrococcus furiosus showed negligible activity with indoleacetate. nih.gov

The kinetic parameters for Indoleacetate-CoA ligase have been determined, highlighting its preference for indoleacetate. The catalytic efficiency (kcat/Km) is highest for indoleacetate compared to other substrates.

| Substrate | Km (μM) | kcat (s⁻¹) |

|---|---|---|

| Indoleacetate | 35 | 4.3 |

| (2-Naphthyl)acetate | 97 | 4.7 |

| Phenylacetate | 420 | 0.48 |

| ATP | 135 | - |

| CoA | 800 | - |

Enzymatic Regulation and Inhibitors

The activity of Indoleacetate-CoA ligase is subject to regulation. The enzyme is inhibited by high concentrations of its own substrates. nih.govuniprot.orgresearchgate.net This phenomenon of substrate inhibition has also been noted for other enzymes in the same metabolic pathway, suggesting a mechanism to prevent the excessive accumulation of CoA-activated intermediates. nih.govresearchgate.net Additionally, the enzyme is inhibited by the synthetic auxin compound 2,4-dichlorophenoxyacetate (B1228070) (2,4-D), which itself does not act as a substrate. nih.govuniprot.orgresearchgate.net

Indolepyruvate-Dependent Formation

An alternative route for the synthesis of this compound involves the precursor (indol-3-yl)pyruvate. This pathway is catalyzed by the enzyme indolepyruvate ferredoxin oxidoreductase (IOR), which has an EC number of 1.2.7.8. wikipedia.org This enzyme has been identified in hyperthermophilic archaea, such as Pyrococcus furiosus. wikipedia.orgnih.gov

The reaction catalyzed by indolepyruvate ferredoxin oxidoreductase involves the oxidative decarboxylation of (indol-3-yl)pyruvate and its subsequent ligation to coenzyme A. wikipedia.org This process uses ferredoxin as the electron acceptor. wikipedia.org

The chemical reaction is as follows: (indol-3-yl)pyruvate + CoA + oxidized ferredoxin ⇌ S-2-(indol-3-yl)acetyl-CoA + CO₂ + reduced ferredoxin. wikipedia.org

This pathway is part of the amino acid fermentation process in these organisms. wikipedia.orgnih.gov

Indolepyruvate Ferredoxin Oxidoreductase (EC 1.2.7.8) Catalysis

The first step in the catalytic cycle of IOR is the oxidative decarboxylation of an aryl pyruvate (B1213749), such as (indol-3-yl)pyruvate. nih.govebi.ac.uk This process involves the removal of a carboxyl group from the pyruvate substrate, which is released as carbon dioxide (CO2). wikipedia.orgresearchgate.net This decarboxylation is dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP). acs.orgpnas.org The TPP, acting as a potent nucleophile, attacks the 2-oxoacid substrate, leading to the formation of a TPP adduct and subsequent release of CO2. pnas.org

Following decarboxylation, the resulting intermediate reacts with Coenzyme A (CoA). wikipedia.orgebi.ac.uknih.gov This step involves the transfer of the indol-3-ylacetyl group to CoA, forming the thioester product, S-2-(indol-3-yl)acetyl-CoA. wikipedia.orgmodelseed.org The electrons generated during the oxidative reaction are transferred to an iron-sulfur protein, specifically an oxidized ferredoxin, which becomes reduced. wikipedia.orgpnas.org The binding of CoA is believed to accelerate the rate of electron transfer from the radical intermediate to the enzyme's iron-sulfur clusters by a factor of 10^5. pnas.org

Oxidative Decarboxylation of (Indol-3-yl)pyruvate

Cofactor Requirements and Active Site Characteristics

The catalytic function of Indolepyruvate ferredoxin oxidoreductase relies on several essential cofactors. ebi.ac.uk The enzyme from the hyperthermophilic archaeon Pyrococcus furiosus is a tetramer composed of two alpha and two beta subunits (α2β2) and contains one molecule of thiamine pyrophosphate (TPP) and multiple iron-sulfur clusters. nih.govresearchgate.net Specifically, it houses four [4Fe-4S] clusters and one [3Fe-4S] cluster. nih.govresearchgate.net Coenzyme A is also a required cosubstrate for the reaction. wikipedia.orgpnas.org

The active site lies at the interface of different domains, and for many related enzymes, between the PP and PYR domains on different subunits. ebi.ac.uk The PYR domain binds the aminopyrimidine ring of the TPP cofactor. ebi.ac.uk Sequence analysis of IOR from Pyrococcus sp. KOD1 revealed a typical ferredoxin-type [4Fe-4S] cluster motif (CXXCXXCXXCXXXCP) in the C-terminal region of the alpha subunit. nih.gov This suggests the alpha subunit has a mosaic structure combining features of different subunits from other related oxidoreductases. nih.gov

| Cofactor/Component | Function | Source(s) |

| Thiamine Pyrophosphate (TPP) | Essential for the nucleophilic attack and decarboxylation of the 2-oxoacid substrate. | acs.orgpnas.org |

| [4Fe-4S] and [3Fe-4S] Clusters | Act as redox centers, facilitating the transfer of electrons to ferredoxin. | nih.govresearchgate.netuniprot.org |

| Coenzyme A (CoA) | Acts as an acceptor for the acetyl group to form the final product and enhances the rate of electron transfer. | wikipedia.orgpnas.org |

| Ferredoxin | Serves as the physiological electron acceptor. | wikipedia.orgnih.gov |

Broad Substrate Specificity of 2-Oxoacid Oxidoreductases

Indolepyruvate ferredoxin oxidoreductase belongs to the 2-oxoacid:ferredoxin oxidoreductase (OFOR) superfamily. researchgate.net A characteristic feature of many enzymes in this family is their ability to act on a variety of substrates. ebi.ac.ukresearchgate.net While IOR preferentially recognizes 2-oxoacids derived from aromatic amino acids, such as indolepyruvate, phenylpyruvate, and p-hydroxyphenylpyruvate, other members of the OFOR family have different specificities. nih.govresearchgate.net For example, pyruvate:ferredoxin oxidoreductase (PFOR) acts on pyruvate, 2-oxoisovalerate:ferredoxin oxidoreductase (VOR) prefers 2-oxoacids from branched-chain amino acids, and 2-oxoglutarate:ferredoxin oxidoreductase (KGOR) is specific for 2-oxoglutarate. ebi.ac.ukresearchgate.net Some 2-oxoacid oxidoreductases, like the one from Sulfolobus sp. Strain 7, exhibit particularly broad specificity, acting on pyruvate, 2-oxoglutarate, and 2-oxobutyrate. nih.govoup.com This substrate promiscuity suggests these enzymes can be involved in various metabolic pathways. researchgate.net

| Enzyme | Abbreviation | Primary Substrate(s) | Source(s) |

| Indolepyruvate ferredoxin oxidoreductase | IOR | (Indol-3-yl)pyruvate, Phenylpyruvate | nih.govebi.ac.ukresearchgate.net |

| Pyruvate ferredoxin oxidoreductase | PFOR | Pyruvate | ebi.ac.ukresearchgate.net |

| 2-Oxoisovalerate ferredoxin oxidoreductase | VOR | 2-Oxoacids from branched-chain amino acids | ebi.ac.ukresearchgate.net |

| 2-Oxoglutarate ferredoxin oxidoreductase | KGOR / OGOR | 2-Oxoglutarate | ebi.ac.ukresearchgate.net |

Metabolic Fates and Turnover of Indol 3 Ylacetyl Coa

Interconversion within Auxin Metabolic Networks

Indol-3-ylacetyl-CoA is a key player in the metabolic pathways that regulate the levels of active auxin, primarily indole-3-acetic acid (IAA). Its formation and subsequent reactions are integral to maintaining auxin homeostasis.

Auxin homeostasis is critical for nearly every aspect of plant growth and development. nih.gov This balance is maintained through a combination of biosynthesis, transport, degradation, and the formation and hydrolysis of conjugates. nih.govnih.gov this compound is considered a potential high-energy intermediate in this system. nih.govannualreviews.org It can be positioned as a precursor to both free IAA (through hydrolysis) and various IAA conjugates. nih.gov The regulation of its formation, possibly from indole-3-pyruvate, and its subsequent metabolic fate are checkpoints in controlling the pool of active IAA available to the plant. nih.gov

The majority of IAA in a plant exists not as the free acid but in conjugated forms, linked primarily to amino acids, peptides, or sugars. nih.govresearchgate.net These conjugates can act as storage forms, protect IAA from degradation, and are involved in transport. annualreviews.orgfrontiersin.org The formation of amide-linked conjugates, such as those with aspartate and glutamate, is a key metabolic route. researchgate.netscience.gov this compound, as an activated S-acyl anhydride, is a proposed intermediate for the enzymatic synthesis of these conjugates. nih.govannualreviews.org This activation facilitates the transfer of the indole-3-acetyl moiety to the amino group of an amino acid, a reaction that would otherwise be energetically unfavorable. annualreviews.org This positions this compound as a central branch point, leading from the main auxin biosynthesis pathway to the diverse family of IAA conjugates that are crucial for auxin regulation. nih.govnih.gov

Formation of IAA Conjugates

Biosynthesis of Indol-3-ylacetyl-myo-inositol L-Arabinoside

The formation of indol-3-ylacetyl-myo-inositol L-arabinoside is a multi-step process that begins with the synthesis of 1-O-indol-3-ylacetyl-β-D-glucose. This initial step involves the enzyme UDP-glucose:indol-3-ylacetate glucosyl-transferase, which facilitates the transfer of a glucose molecule from UDP-glucose to indol-3-ylacetic acid (IAA). Following this, the indol-3-ylacetyl group is transferred from 1-O-indol-3-ylacetyl-β-D-glucose to myo-inositol, a reaction catalyzed by indol-3-ylacetylglucose:myo-inositol indol-3-ylacetyltransferase. nih.govscispace.com This results in the formation of indol-3-ylacetyl-myo-inositol.

The final step in the biosynthesis of indol-3-ylacetyl-myo-inositol L-arabinoside involves the glycosylation of indol-3-ylacetyl-myo-inositol. nih.govnih.gov In Zea mays kernels, an enzyme known as UDP-arabinose:indol-3-yl-acetyl-myo-inositol arabinosyl transferase catalyzes the transfer of an arabinose residue to indol-3-ylacetyl-myo-inositol. nih.govwikipedia.org Although the direct sugar donor is UDP-L-arabinose, experimental evidence shows that UDP-[U-14C]xylose can serve as the precursor. nih.govnih.gov This suggests the presence of a UDP-D-xylose 4-epimerase that converts UDP-D-xylose to UDP-L-arabinose, which is then utilized by the arabinosyltransferase. nih.govnih.gov The resulting product, indol-3-ylacetyl-myo-inositol L-arabinoside, has been identified and characterized in extracts of immature Zea mays kernels. nih.govnih.gov

| Enzyme | Substrate(s) | Product(s) | Plant Species |

| UDP-glucose:indol-3-ylacetate glucosyl-transferase | Indol-3-ylacetic acid, UDP-glucose | 1-O-indol-3-ylacetyl-β-D-glucose, UDP | Zea mays |

| Indol-3-ylacetylglucose:myo-inositol indol-3-ylacetyltransferase | 1-O-indol-3-ylacetyl-β-D-glucose, myo-inositol | Indol-3-ylacetyl-myo-inositol, Glucose | Zea mays |

| UDP-arabinose:indol-3-yl-acetyl-myo-inositol arabinosyl transferase | Indol-3-ylacetyl-myo-inositol, UDP-L-arabinose | Indol-3-ylacetyl-myo-inositol L-arabinoside, UDP | Zea mays |

| UDP-D-xylose 4-epimerase (proposed) | UDP-D-xylose | UDP-L-arabinose | Zea mays |

Enzymatic Synthesis of 1-O-Indol-3-ylacetyl-β-D-glucose

The enzymatic synthesis of 1-O-indol-3-ylacetyl-β-D-glucose is a key reaction in the formation of various indole-3-acetic acid (IAA) conjugates in plants like Zea mays (maize). nih.govnih.gov This reaction is catalyzed by the enzyme indol-3-ylacetylglucose synthase, also known as UDP-glucose:indol-3-ylacetate beta-D-glucosyltransferase. nih.gov This enzyme facilitates the transfer of a glucose molecule from UDP-glucose to the carboxyl group of IAA, forming an ester linkage. nih.gov

The purification of this enzyme from the liquid endosperm of maize kernels has been achieved, revealing that its stability and catalytic activity are dependent on the presence of glycerol (B35011) and dithiothreitol. nih.gov The purified enzyme has been used to generate polyclonal antibodies, which have been shown to cross-react with the same enzyme from vegetative tissues of maize and from the liquid endosperm of oak acorns (Quercus sp.). nih.gov The enzyme exhibits specificity for UDP-glucose as the glucose donor and can utilize both IAA and naphthalene-1-acetic acid as acceptors, but not 2,4-dichlorophenoxyacetic acid. nih.govscispace.com This synthesis of 1-O-indol-3-ylacetyl-β-D-glucose is considered the first step in a series of reactions leading to other IAA conjugates, such as indol-3-ylacetyl-myo-inositol. nih.gov

| Enzyme | EC Number | Substrates | Product | Source Organism |

| Indol-3-ylacetylglucose synthase (UDP-glucose:indol-3-ylacetate beta-D-glucosyltransferase) | 2.4.1.121 | Indole-3-acetic acid, UDP-glucose | 1-O-Indol-3-ylacetyl-β-D-glucose, UDP | Zea mays |

Proposed Involvement in Indole-3-Butyric Acid (IBA) β-Oxidation Pathways

Indole-3-butyric acid (IBA) is a naturally occurring auxin precursor that is converted to the active auxin, indole-3-acetic acid (IAA), through a β-oxidation process that is analogous to fatty acid β-oxidation. nih.govfrontiersin.org This conversion occurs within the peroxisomes and is a critical pathway for maintaining auxin homeostasis in plants. nih.govfrontiersin.orgresearchgate.net While the direct involvement of this compound in this specific pathway is as the product of the final β-oxidation cycle of a shortened IBA side chain, the broader context of auxin metabolism suggests its central role.

The conversion of IBA to IAA involves a series of enzymatic steps. Although the complete pathway is still under investigation, several key enzymes have been identified in Arabidopsis thaliana. These include the acyl-CoA synthetase that would activate IBA to IBA-CoA, followed by the actions of enzymes such as indole-3-butyric acid response 1 (IBR1), IBR3, and IBR10, which are thought to be a short-chain dehydrogenase/reductase, an acyl-CoA dehydrogenase/oxidase-like enzyme, and an enoyl-CoA hydratase, respectively. nih.govfrontiersin.org The final step of this pathway would involve a thiolase that cleaves a two-carbon unit from the carboxyl-CoA ester of the shortened IBA side chain, yielding this compound, which is then hydrolyzed to free IAA.

The significance of this pathway is highlighted by the phenotype of mutants defective in these enzymes, which exhibit various developmental defects and reduced levels of free IAA. nih.govfrontiersin.org This underscores the importance of IBA-derived IAA in normal plant growth and development.

| Enzyme Family | Proposed Role in IBA β-Oxidation | Example Enzyme (in Arabidopsis) |

| Acyl-CoA Synthetase | Activation of IBA to IBA-CoA | Not yet definitively identified for IBA |

| Short-chain Dehydrogenase/Reductase | Oxidation of the β-carbon | IBR1 |

| Acyl-CoA Dehydrogenase/Oxidase | Introduction of a double bond | IBR3 |

| Enoyl-CoA Hydratase | Hydration of the double bond | IBR10, ECH2 |

| Thiolase | Cleavage to release Acetyl-CoA and form this compound | Not yet definitively identified for this pathway |

Catabolic Routes and Further Metabolite Derivatization (e.g., towards 2-Oxindole-3-acetic acid)

The catabolism of indole-3-acetic acid (IAA) is a crucial mechanism for regulating its levels in plants. A primary catabolic pathway involves the oxidation of IAA to 2-oxindole-3-acetic acid (oxIAA). nih.govfrontiersin.org In Zea mays, this pathway proceeds further with the hydroxylation of oxIAA to 7-hydroxy-2-oxindole-3-acetic acid, which is then glucosylated to form 7-hydroxy-2-oxindole-3-acetic acid-7'-O-beta-D-glucopyranoside. nih.gov

While the direct catabolism of this compound is not fully elucidated, its hydrolysis product, IAA, is a substrate for these oxidative pathways. Furthermore, IAA can be conjugated to amino acids, and these conjugates can also be catabolized. frontiersin.orgnih.gov For instance, in Arabidopsis thaliana, IAA-phenylalanine and IAA-valine can be hydroxylated to form N-(6-hydroxyindol-3-ylacetyl)-phenylalanine and N-(6-hydroxyindol-3-ylacetyl)-valine, respectively. nih.gov Additionally, oxIAA can be glucosylated to form 1-O-(2-oxoindol-3-ylacetyl)-β-D-glucopyranose (oxIAA-Glc), which appears to be a major IAA metabolite in Arabidopsis. nih.gov

The formation of these various oxidized and conjugated derivatives represents a significant route for the inactivation and detoxification of IAA, thereby playing a key role in auxin homeostasis.

| Metabolite | Precursor | Plant Species |

| 2-Oxindole-3-acetic acid (oxIAA) | Indole-3-acetic acid (IAA) | Zea mays, Arabidopsis thaliana |

| 7-Hydroxy-2-oxindole-3-acetic acid | 2-Oxindole-3-acetic acid | Zea mays |

| 7-Hydroxy-2-oxindole-3-acetic acid-7'-O-beta-D-glucopyranoside | 7-Hydroxy-2-oxindole-3-acetic acid | Zea mays |

| N-(6-hydroxyindol-3-ylacetyl)-phenylalanine | Indole-3-acetyl-phenylalanine | Arabidopsis thaliana |

| N-(6-hydroxyindol-3-ylacetyl)-valine | Indole-3-acetyl-valine | Arabidopsis thaliana |

| 1-O-(2-oxoindol-3-ylacetyl)-β-D-glucopyranose (oxIAA-Glc) | 2-Oxindole-3-acetic acid | Arabidopsis thaliana |

Biological Roles and Significance of Indol 3 Ylacetyl Coa Metabolism

In Plant Physiology and Development

In plants, the precise control of auxin levels is paramount for virtually all aspects of growth and development. Indol-3-ylacetyl-CoA plays a crucial, albeit intermediary, role in the intricate network that manages auxin homeostasis, primarily by linking the storage and active forms of auxin.

Contribution to Indole-3-Acetic Acid (IAA) Supply and Regulation

The conversion of IBA to IAA occurs within the peroxisomes and involves a series of enzymatic steps where this compound is a central, though transient, product. frontiersin.orgnih.gov The process begins with the activation of IBA to its CoA thioester, which then undergoes oxidation, hydration, and a second oxidation before the final thiolytic cleavage that releases acetyl-CoA and this compound. The latter is then hydrolyzed to produce free, active IAA. Mutants defective in the enzymes of this pathway exhibit phenotypes consistent with auxin deficiency, underscoring the importance of this metabolic route for maintaining adequate IAA levels. frontiersin.orgnih.gov

Mechanisms of Auxin Pool Management and Homeostasis

The management of the cellular auxin pool is a dynamic process involving de novo synthesis, transport, degradation, and the interconversion between active and inactive forms. oup.comnih.gov The conversion of IBA to IAA via the β-oxidation pathway, which generates this compound, is a vital component of this homeostatic mechanism. frontiersin.orgnih.gov It allows the plant to draw upon a stable reservoir of auxin precursor (IBA) to supply active IAA when and where it is needed. nih.govoup.com

Role in Stress Responses and Conjugate Accumulation

Plants respond to environmental stresses by modulating hormone levels, including auxin. The metabolic pathways that regulate auxin homeostasis are often recruited to orchestrate growth adjustments and defense responses. Evidence suggests that the metabolism of auxin precursors and conjugates is altered under abiotic stress conditions like drought and high salinity. frontiersin.orgnih.gov For example, the activity of enzymes that create IAA-ester conjugates, which are inactive storage forms, is affected by stress and stress-related hormones. nih.gov

Furthermore, overexpressing genes that modify IBA homeostasis has been shown to enhance tolerance to abiotic stress. frontiersin.org While a direct link to this compound accumulation under stress has not been definitively established, its position as an intermediate in the IBA-to-IAA pathway places it centrally in the stress-mediated regulation of auxin levels. Stress-activated signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs), are known to interact with and regulate components of the auxin signaling pathway to temper growth during adverse conditions. mdpi.com By controlling the release of active IAA from IBA, the pathway involving this compound likely contributes to the plant's ability to balance growth and survival under environmental challenges. The regulation of indole (B1671886) derivative metabolism is a key component of the plant's strategy to combat both biotic and abiotic stresses. frontiersin.org

In Microbial Metabolism and Ecological Interactions

This compound is not only significant in the internal physiology of plants but also plays a key role in the metabolic interactions between microorganisms and their environment, including their interactions with plants.

Involvement in Indoleacetate Degradation by Bacteria

Many soil and plant-associated bacteria have the ability to degrade IAA, using it as a source of carbon and energy. nih.gov This catabolic capability allows them to modulate auxin levels in their surroundings, which can influence plant development. This compound is a central intermediate in the anaerobic degradation pathway of IAA in certain bacteria. nih.govnih.gov

In denitrifying bacteria such as Aromatoleum aromaticum and Azoarcus evansii, IAA is first activated to its CoA thioester, this compound, by an indoleacetate-CoA ligase enzyme. nih.gov This is the initial step that commits the molecule to the degradation pathway. Following this activation, the indole ring is hydroxylated and subsequently cleaved. nih.gov The entire process involves a cluster of genes (iaa genes) that code for the necessary enzymes, including CoA ligases, dehydrogenases, and thiolases, which process the molecule in a CoA-dependent manner. nih.govnih.gov The existence of this pathway highlights a key ecological function: by breaking down a potent plant growth hormone, these bacteria can influence their environment and their interactions with host plants.

Contribution to Tryptophan Metabolism in Diverse Microbial Communities

Tryptophan is a precursor for a wide array of microbial metabolites, including numerous indole derivatives that have significant signaling functions within microbial communities and between microbes and their hosts. nih.govmdpi.com Gut microbial communities, for instance, metabolize dietary tryptophan into compounds like indole, indole-3-propionic acid, and IAA, which can impact host health. mdpi.comnih.gov

Implications in Host-Microbe Communication and Immune Modulation (e.g., gut microbiome-derived metabolites)

The intricate communication between the host and its gut microbiota is fundamental to maintaining physiological homeostasis, with microbial metabolites playing a central role as signaling molecules. Among these, derivatives of tryptophan metabolism, particularly indole and its related compounds, have garnered significant attention for their immunomodulatory properties. This compound, a reactive thioester intermediate, is positioned at a crucial metabolic crossroads in this interaction, although its direct signaling functions are still an emerging area of research.

Gut microbes possess the enzymatic machinery to metabolize dietary tryptophan into a variety of bioactive compounds. One such pathway involves the conversion of indole-3-pyruvate to S-2-(indol-3-yl)acetyl-CoA, a reaction catalyzed by the enzyme indolepyruvate ferredoxin oxidoreductase. While the full biological significance of this compound in the host-microbe interface is not yet completely understood, it is hypothesized to be a key precursor to other immunologically active indole derivatives, such as indole-3-acetic acid (IAA). These indole compounds are known to interact with host receptors, most notably the aryl hydrocarbon receptor (AhR), which is highly expressed in immune and epithelial cells of the gut. frontiersin.org

The activation of AhR by microbial indole derivatives has profound effects on intestinal immunity and barrier function. For instance, AhR signaling is crucial for the production of interleukin-22 (IL-22) by innate lymphoid cells, a cytokine that promotes epithelial cell regeneration and the expression of antimicrobial peptides, thereby strengthening the gut barrier. frontiersin.orgfrontiersin.org Indole derivatives like indole-3-propionic acid (IPA) have also been shown to enhance intestinal barrier function and exert anti-inflammatory effects. frontiersin.org Although direct evidence for this compound as an AhR ligand is limited, its position as a precursor to established AhR-activating indoles suggests its indirect but vital role in these immunomodulatory pathways. A study on ankylosing spondylitis noted that the product of indolepyruvate ferredoxin oxidoreductase, S-2-(indol-3-yl)acetyl-CoA, has an unclear biologic function but is presumed to be capable of immune signaling through the AhR. frontiersin.org

The metabolism of tryptophan by the gut microbiota and the subsequent production of indole derivatives, with this compound as a likely intermediate, represent a critical mechanism of host-microbe symbiosis. This metabolic cross-talk helps to shape the host's immune tone, promoting tolerance and maintaining the integrity of the intestinal barrier. Dysregulation of this pathway has been associated with inflammatory conditions, highlighting the importance of microbial indole metabolism in health and disease.

Occurrence and Function in Archaeal Metabolic Pathways

In the domain of Archaea, particularly within hyperthermophilic species that thrive in extreme temperature environments, this compound plays a well-defined role as a key intermediate in the metabolism of aromatic amino acids. These organisms often utilize peptides as a primary source of carbon and energy, and the breakdown of aromatic amino acids like tryptophan proceeds through pathways involving 2-oxoacid intermediates.

The formation of this compound in archaea is primarily catalyzed by the enzyme indolepyruvate ferredoxin oxidoreductase (IOR) . nih.gov This enzyme is a member of the 2-oxoacid oxidoreductase family, which are responsible for the oxidative decarboxylation of various 2-oxoacids to their corresponding CoA derivatives. nih.gov The reaction catalyzed by IOR involves the conversion of (indol-3-yl)pyruvate, derived from the transamination of tryptophan, to S-2-(indol-3-yl)acetyl-CoA, with the release of carbon dioxide and the reduction of ferredoxin. nih.govbiocrates.com

IOR has been identified and characterized in several hyperthermophilic archaea, including Pyrococcus furiosus and Thermococcus litoralis. frontiersin.orgnih.gov In these organisms, IOR is part of a suite of 2-keto acid ferredoxin oxidoreductases that exhibit specificity for different types of amino acid-derived keto acids. For instance, besides IOR which is specific for aromatic amino acid derivatives, these archaea also possess pyruvate (B1213749) ferredoxin oxidoreductase (POR), 2-ketoisovalerate ferredoxin oxidoreductase (VOR) for branched-chain amino acids, and 2-ketoglutarate ferredoxin oxidoreductase (KGOR) for glutamate. frontiersin.org

The this compound produced by IOR can then be further metabolized. In some archaea, such as Haloferax volcanii, ADP-forming acetyl-CoA synthetase (ACD) isoenzymes have been shown to exhibit activity with aryl-CoA esters, suggesting a role in the degradation of aromatic amino acids. science.gov For example, the ACDII isoenzyme from P. furiosus preferentially utilizes aryl-CoA esters like phenylacetyl-CoA and indolacetyl-CoA, channeling them into pathways for energy conservation. asm.orgresearchgate.net This conversion of the acyl-CoA to the corresponding acid is coupled with the synthesis of ATP from ADP and inorganic phosphate (B84403), representing a mechanism of substrate-level phosphorylation.

The metabolic pathways involving this compound in archaea underscore their adaptation to protein-rich, anaerobic environments. The ability to efficiently derive energy from the fermentation of amino acids is crucial for the survival of these organisms in their extreme habitats.

Molecular Genetics and Regulatory Mechanisms of Indol 3 Ylacetyl Coa Pathways

Gene Identification and Functional Characterization

The metabolic pathways that synthesize or degrade indol-3-ylacetyl-CoA are governed by specific genes whose products catalyze distinct biochemical reactions. The characterization of these genes provides fundamental insights into the control of auxin homeostasis and metabolism.

In the anaerobic degradation of auxin by the bacterium Aromatoleum aromaticum, the initial activation step is the conversion of indoleacetate to its CoA-thioester, this compound. researchgate.netnih.gov This critical reaction is catalyzed by indoleacetate-CoA ligase, an enzyme encoded by the iaaB gene. researchgate.netnih.gov The iaaB gene is part of the iaa operon, which is induced by the presence of the substrate. researchgate.netnih.gov

The IaaB enzyme exhibits high specificity for its substrate, primarily activating indoleacetate. researchgate.netnih.gov It can also act on structurally similar compounds like naphthylacetate, phenylacetate (B1230308), and to a lesser extent, indolepropionate. researchgate.net However, it is inhibited by high substrate concentrations and by the synthetic auxin 2,4-dichlorophenoxyacetate (B1228070), which it cannot use as a substrate. researchgate.netnih.gov The activation of indoleacetate to this compound by IaaB is the first cytoplasmic step after the hormone is taken up by the cell, committing it to the degradation pathway. researchgate.netnih.gov

Table 1: Characteristics of Indoleacetate-CoA Ligase (IaaB)

| Feature | Description | Source(s) |

|---|---|---|

| Gene | iaaB | researchgate.net, enzyme-database.org |

| Enzyme | Indoleacetate-CoA ligase | researchgate.net, nih.gov |

| Organism | Aromatoleum aromaticum (Betaproteobacterium) | researchgate.net, nih.gov |

| Reaction | ATP + (indol-3-yl)acetate + CoA = AMP + diphosphate (B83284) + (indol-3-yl)acetyl-CoA | enzyme-database.org |

| Function | Activates indoleacetate to its CoA-thioester in the anaerobic degradation pathway. | researchgate.net, nih.gov |

| Substrate Specificity | Highly specific for indoleacetate; also acts on naphthylacetate, phenylacetate, and indolepropionate. | researchgate.net |

| Inhibitors | High concentrations of substrates; 2,4-dichlorophenoxyacetate. | researchgate.net, nih.gov |

In several aerobic bacteria, the degradation of IAA is mediated by a cluster of genes known as the iac genes. asm.orgmdpi.com These gene clusters enable bacteria like Paraburkholderia phytofirmans PsJN and Enterobacter soli LF7 to use IAA as their sole source of carbon and energy. asm.orgnih.gov The iac genes code for enzymes that convert IAA through a series of intermediates to catechol, which is then funneled into central metabolism via the β-ketoadipate pathway. mdpi.comnih.gov

The organization of the iac gene cluster can vary between different bacterial species, suggesting adaptation and potential horizontal gene transfer. biorxiv.orgresearchgate.net In E. soli LF7, the genes are arranged as iacHABICDEFG and are located upstream of genes for the β-ketoadipate pathway (pcaIJD-catBCA). nih.govuky.edu The iacA gene, in particular, is believed to mediate the first step in the degradation pathway. researchgate.net The entire gene set appears to be co-regulated. nih.gov

Table 2: Key iac Genes and Their Putative Functions in IAA Degradation

| Gene | Putative Function | Organism Example(s) | Source(s) |

|---|---|---|---|

| iacA | Encodes the large subunit of a ring-hydroxylating dioxygenase, involved in the initial attack on the indole (B1671886) ring. | P. putida 1290, P. phytofirmans PsJN | asm.org, researchgate.net |

| iacB | Encodes the small subunit of the ring-hydroxylating dioxygenase. | P. putida 1290 | researchgate.net |

| iacC | Encodes the α subunit of an aromatic-ring-hydroxylating dioxygenase, transforming an intermediate into catechol. | P. phytofirmans PsJN, P. xenovorans LB400 | mdpi.com |

| iacE | Involved in a subsequent catabolic step. | P. putida 1290 | researchgate.net |

| iacG | Provides reduced flavins to IacA in an NADH-dependent step. | P. phytofirmans PsJN | asm.org |

| iacR | Encodes a transcriptional regulator (repressor) of the iac operon. | E. soli LF7, A. baumannii | asm.orgnih.govuky.edu |

In the plant Arabidopsis thaliana, the conversion of the auxin precursor indole-3-butyric acid (IBA) to the active auxin IAA is a crucial pathway for maintaining auxin homeostasis. frontiersin.orgresearchgate.net This conversion occurs in peroxisomes and follows a process analogous to fatty acid β-oxidation. frontiersin.orgnih.gov Several key enzymes, encoded by the IBR and ECH genes, are directly involved in this multi-step pathway. nih.gov

The process involves the enzymes INDOLE-3-BUTYRIC ACID RESPONSE1 (IBR1), IBR3, and IBR10, along with ENOYL-COA HYDRATASE2 (ECH2). frontiersin.orgnih.gov IBR1 is a short-chain dehydrogenase/reductase, IBR3 is an acyl-CoA dehydrogenase-like protein, and IBR10 is a predicted enoyl-CoA hydratase. frontiersin.org Genetic studies have demonstrated that these enzymes are essential for the conversion, as mutants lacking them are deficient in converting IBA to IAA. nih.govnih.gov

Table 3: Genes Involved in the Conversion of IBA to IAA in Arabidopsis

| Gene | Enzyme Product | Proposed Role in IBA β-oxidation | Source(s) |

|---|---|---|---|

| IBR1 | Indole-3-Butyric Acid Response 1 | Short-chain dehydrogenase/reductase activity. | frontiersin.org, nih.gov |

| IBR3 | Indole-3-Butyric Acid Response 3 | Acyl-CoA dehydrogenase-like protein. | frontiersin.org, nih.gov |

| IBR10 | Indole-3-Butyric Acid Response 10 | Predicted enoyl-CoA hydratase. | frontiersin.org, nih.gov |

| ECH2 | Enoyl-CoA Hydratase 2 | Enoyl-CoA hydratase activity. | frontiersin.org, nih.gov |

The levels of active auxins in plants are also controlled by conjugation, a process that reversibly inactivates the hormone. UDP-glycosyltransferases (UGTs) are a large family of enzymes that catalyze the transfer of a glucose molecule from UDP-glucose to a substrate. In Arabidopsis, the UGT74D1 enzyme has been identified as a novel auxin glycosyltransferase. plos.org

In vitro studies have shown that UGT74D1 has strong glucosylating activity toward IAA, indole-3-butyric acid (IBA), and indole-3-propionic acid (IPA), forming their respective glucose esters. plos.org More specifically, UGT74D1 has been shown to catalyze the glucosylation of 2-oxindole-3-acetic acid (OxIAA), an irreversible catabolite of IAA. ebi.ac.uknih.gov This suggests that UGT74D1 plays a dual role in modulating IAA homeostasis by glycosylating both IAA itself and its oxidized form. biorxiv.org The enzyme functions optimally in HEPES buffer at pH 6.0 and a temperature of 37°C. plos.org

Genes Related to Indole-3-Butyric Acid to Indole-3-Acetic Acid Conversion (e.g., IBR/ECH genes)

Transcriptional and Post-Transcriptional Regulation of Enzyme Expression

The expression of genes involved in this compound pathways is tightly regulated to respond to cellular needs and environmental cues. In bacteria, the degradation pathways for IAA are often inducible. For instance, the iac genes in Enterobacter soli LF7 are highly induced in the presence of IAA. nih.gov This regulation is frequently mediated by a transcriptional repressor. The iacR gene, often located upstream of the iac operon, encodes a MarR-type repressor protein. asm.orguky.edu In the absence of IAA, the IacR repressor binds to the promoter region of the operon, blocking transcription. nih.govuky.edu When IAA is present, it is thought to act as an inducer, causing the repressor to dissociate from the DNA and allowing for the expression of the degradation enzymes. nih.gov Deletion of the iacR gene leads to constitutive expression of the entire iac gene cluster. nih.govuky.edu

In addition to repressor-based control, other regulatory mechanisms exist. In Serratia plymuthica, a TyrR orthologue was found to be essential for IAA production by activating the ipdC gene, which is key for IAA biosynthesis. researchgate.net This activation is modulated by the presence of aromatic amino acids. researchgate.net Post-transcriptional regulators and quorum sensing-related genes have also been identified as influencing IAA production, highlighting the complexity of the regulatory network. researchgate.net In plants, the expression of genes like UGT74D1 is also regulated by auxin levels, though its induction is slower compared to classic early auxin-responsive genes like the GH3 family. nih.gov

Impact of Genetic Perturbations on Indole Metabolome

Similarly, modifying the expression of conjugate-forming enzymes impacts the indole profile. Overexpression of UGT74D1 in Arabidopsis leads to an increased level of the glucose conjugate of IBA and results in a curling leaf phenotype, suggesting that altering the balance between free and conjugated auxins disrupts normal development. plos.org Conversely, ugt74d1-deficient mutants show an 85% decrease in the endogenous concentration of OxIAA-glucoside and a 2.5-fold increase in OxIAA levels, confirming the major role of UGT74D1 in the metabolism of this IAA catabolite. ebi.ac.uknih.gov These genetic perturbations demonstrate the critical role that pathways involving this compound and related indole compounds play in maintaining auxin homeostasis.

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 2,4-dichlorophenoxyacetate | 2,4-D |

| 2-oxindole-3-acetic acid | OxIAA |

| 2-oxindole-3-acetic acid-glucoside | OxIAA-Glc |

| Adenosine monophosphate | AMP |

| Adenosine triphosphate | ATP |

| Catechol | |

| Coenzyme A | CoA |

| Indole-3-acetic acid | IAA |

| Indole-3-butyric acid | IBA |

| Indole-3-propionic acid | IPA |

| This compound | |

| Naphthylacetate | |

| Phenylacetate |

Advanced Methodologies for Indol 3 Ylacetyl Coa Research

Chromatographic and Spectrometric Approaches for Detection and Quantification

The detection and quantification of indol-3-ylacetyl-CoA, a key intermediate in auxin metabolism, require sophisticated analytical techniques due to its low abundance and reactivity. Chromatographic and spectrometric methods are central to its study.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the sensitive and selective analysis of acyl-CoAs, including this compound. The inherent challenge in acyl-CoA analysis is their amphiphilic nature, which can lead to poor chromatographic peak shapes and analyte loss. However, modern LC-MS methods have been developed to overcome these issues.

A common strategy for the targeted analysis of acyl-CoAs is the use of Multiple Reaction Monitoring (MRM). In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 atomic mass units (amu), corresponding to the fragmentation of the 3'-phospho-adenosine-5'-diphosphate moiety. nih.gov Another common fragment ion observed is at a mass-to-charge ratio (m/z) of 428, resulting from cleavage between the 5'-diphosphates. nih.gov For this compound, the precursor ion ([M+H]⁺) would be monitored, along with its specific product ions. While specific MRM transitions for this compound are not widely published, they can be predicted based on its structure and the known fragmentation patterns of other acyl-CoAs. For the closely related compound, indole-3-acetic acid (IAA), a common MRM transition is from a precursor ion of m/z 174.1 to a product ion of m/z 130.1. researchgate.net

To improve chromatographic performance, derivatization of the phosphate (B84403) groups by methylation has been shown to provide better peak shapes and full coverage of acyl-CoAs from free CoA to very-long-chain species. nih.gov Sample preparation is also critical, often involving solid-phase extraction (SPE) to purify and concentrate the analytes before LC-MS analysis. nih.gov

The table below illustrates hypothetical and known MRM transitions for this compound and related compounds.

Compound

Precursor Ion (m/z)

Product Ion (m/z)

Notes

This compound

925.2 (Predicted)

418.2 (Predicted)

Based on neutral loss of 507 amu.

This compound

925.2 (Predicted)

428.0

Based on the common phosphate-adenosine fragment. nih.gov

Indole-3-acetic acid (IAA)

174.1

130.1

A known MRM transition for IAA. researchgate.net

Acetyl-CoA

810.1

303.1

A known MRM transition for Acetyl-CoA. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of metabolites, though its application to non-volatile compounds like this compound requires a derivatization step to increase volatility. A common approach for acyl-CoAs involves hydrolysis of the thioester bond followed by derivatization of the resulting carboxylic acid.

For instance, indole-3-acetic acid, the hydrolysis product of this compound, can be derivatized to form a volatile ester. A method using aqueous chloroformate has been developed for this purpose, which avoids the use of hazardous diazomethane. nih.gov Silylation is another widely used derivatization technique in GC-MS metabolomics, where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.net The resulting TMS-derivatives are more volatile and thermally stable, making them suitable for GC-MS analysis.

The mass spectrum of the derivatized compound provides a fragmentation pattern that can be used for identification and quantification. While specific GC-MS data for derivatized this compound is scarce in the literature, the analysis of its hydrolysis product, IAA, is well-established. The mass spectrum of derivatized IAA would show characteristic fragments that can be used for its identification.

The table below summarizes common derivatization reagents used in GC-MS analysis of related compounds.

Derivatization Reagent

Target Functional Group

Compound Class

Methyl Chloroformate

Carboxylic acids, Amines

Amino acids, Organic acids

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Hydroxyls, Carboxyls, Amines

Sugars, Amino acids, Organic acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom in the molecule.

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each carbon atom, including the carbonyl carbon of the thioester, which is expected to be significantly downfield. For comparison, the 13C NMR spectrum of methyl 1H-indole-3-carboxylate shows the carbonyl carbon at approximately 165 ppm. rsc.org

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for connecting the 1H and 13C signals and definitively assigning the structure of complex molecules like this compound. mdpi.comscielo.brnih.gov

The table below presents typical chemical shift ranges for key structural motifs found in this compound, based on data from related compounds.

Structural Motif

1H Chemical Shift (ppm)

13C Chemical Shift (ppm)

Indole (B1671886) Ring Protons

7.0 - 8.5

100 - 140

Methylene (B1212753) Protons (-CH2-)

~3.7

~30-40

Thioester Carbonyl Carbon

N/A

~190-200

Isotopic Labeling Techniques for Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, a field known as metabolic flux analysis (MFA). mpg.denih.govnih.gov By supplying a substrate labeled with a stable isotope, such as 13C or 15N, researchers can follow the incorporation of the label into downstream metabolites, including this compound. This allows for the quantification of the relative contributions of different biosynthetic routes to the production of a particular compound. d-nb.info

In the context of auxin biosynthesis, isotopic labeling studies have been instrumental in elucidating the multiple pathways leading to IAA. For example, feeding plants with 13C-labeled glucose or other precursors and subsequently analyzing the mass isotopologue distribution of IAA and its intermediates by MS can reveal the predominant metabolic routes under specific conditions. d-nb.infofrontiersin.org While direct MFA studies focusing specifically on the this compound pool are not abundant, the principles of MFA are directly applicable. By measuring the rate of label incorporation into this compound from a labeled precursor like 13C-indole-3-acetic acid, one could determine the rate of its synthesis.

The data from isotopic labeling experiments are typically analyzed using computational models that fit the measured labeling patterns to a metabolic network model, thereby estimating the fluxes through each reaction in the network. mpg.de

The table below outlines common stable isotopes used in metabolic flux analysis.

Isotope

Natural Abundance (%)

Common Labeled Substrates

13C

1.1

Glucose, Glutamine, Acetate

15N

0.37

Ammonium salts, Amino acids

2H (Deuterium)

0.015

Water (D2O), Glucose

Enzyme Activity Assays and Kinetic Characterization in Vitro

Understanding the function of enzymes that produce or consume this compound requires robust in vitro enzyme activity assays and detailed kinetic characterization. These assays allow for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. patsnap.comsci-hub.se

For enzymes that synthesize this compound, such as a putative indole-3-acetyl-CoA synthetase, the assay would typically monitor the consumption of one of the substrates (indole-3-acetic acid, CoA, or ATP) or the formation of one of the products (this compound, AMP, or pyrophosphate). acs.orgacs.org Spectrophotometric assays are often employed, where the reaction is coupled to another enzyme that produces a colored or fluorescent product. For example, the release of pyrophosphate can be continuously monitored using an enzyme-coupled assay. acs.org Alternatively, the formation of the acyl-CoA product can be directly measured by HPLC.

For enzymes that utilize this compound as a substrate, such as a thioesterase, the assay would monitor the disappearance of this compound or the appearance of its hydrolysis products, indole-3-acetic acid and CoA. The release of free CoA can be detected using reagents like Ellman's reagent (DTNB), which reacts with the free thiol group to produce a colored product. asm.org

While specific kinetic data for enzymes acting on this compound are limited, studies on related acyl-CoA synthetases provide a framework for these investigations. For example, an acyl-CoA synthetase from Pyrococcus furiosus was shown to have a broad substrate specificity but did not utilize indoleacetate as a substrate. nih.gov In contrast, a benzylmalonyl-CoA dehydrogenase involved in auxin degradation in Aromatoleum aromaticum was found to have a very low Km (1.6 µM) for its substrate, indicating a high affinity. researchgate.net

The table below provides examples of kinetic parameters for related enzymes.

Enzyme

Substrate

Km (µM)

Vmax (U/mg)

Acetyl-CoA Synthetase (P. furiosus)

Acetate

660

~40

Acetyl-CoA Synthetase (P. furiosus)

Acetyl-CoA

17

~18

Benzylmalonyl-CoA Dehydrogenase (A. aromaticum)

Benzylmalonyl-CoA

1.6

5.1

Table of Compounds

Compound Name

Abbreviation

This compound

IAA-CoA

Indole-3-acetic acid

IAA

Coenzyme A

CoA

Adenosine triphosphate

ATP

Adenosine monophosphate

AMP

Pyrophosphate

PPi

N-methyl-N-(trimethylsilyl)trifluoroacetamide

MSTFA

Methyl 1H-indole-3-carboxylate

Ellman's reagent

DTNB

Benzylmalonyl-CoA

Cinnamoyl-CoA

Comparative Biochemistry and Evolutionary Perspectives

Conservation of Indol-3-ylacetyl-CoA Associated Pathways Across Biological Domains

The involvement of this compound in metabolic pathways is a feature observed across Archaea, Bacteria, and Eukarya, although the specific pathways and their physiological purposes differ significantly. This suggests that while the core chemistry involving the activation of an indole-acetate moiety is a conserved biochemical capability, it has been adapted for distinct functions in different lineages.

In the domain Archaea , particularly in hyperthermophilic organisms like Pyrococcus furiosus, this compound is synthesized by the enzyme indolepyruvate ferredoxin oxidoreductase (IOR). genome.jpwikipedia.org This enzyme catalyzes the oxidative decarboxylation of indolepyruvate, a derivative of tryptophan, to form this compound. wikipedia.orguniprot.org This pathway is part of amino acid fermentation, allowing these organisms to derive energy from peptides and amino acids in their extreme environments. wikipedia.org

In Bacteria , the role of this compound is well-characterized in the context of plant-microbe interactions. frontiersin.orgnih.gov The soil bacterium Aromatoleum aromaticum, for instance, can degrade the plant hormone indole-3-acetic acid (IAA). A key step in this degradation is the activation of IAA to this compound by the enzyme indoleacetate--CoA ligase. uniprot.orgenzyme-database.orgenzyme-database.org This allows the bacterium to utilize the plant hormone as a carbon and energy source, representing a clear adaptive strategy for survival in the plant rhizosphere.

In Eukarya , the pathways involving this compound are prominent in plants and have also been identified in mammals.

In plants , this compound is a critical intermediate in the conversion of indole-3-butyric acid (IBA) into the primary auxin, indole-3-acetic acid (IAA). frontiersin.orgfrontiersin.org This conversion process occurs within peroxisomes and is analogous to the β-oxidation of fatty acids. frontiersin.org The pathway provides a mechanism for the slow release of active IAA from a stable precursor, which is crucial for regulating various developmental processes, including root growth. mdpi.com

In mammals , including humans and rhesus monkeys, an enzyme known as arylacetyltransferase (or phenylacetyltransferase) utilizes this compound as a substrate. imperial.ac.uk This enzyme transfers the indol-3-ylacetyl group to the amino acid glutamine. This reaction is part of a detoxification or metabolic pathway for aryl-acetic acids, which can be of xenobiotic or endogenous origin. imperial.ac.uk

The table below summarizes the key enzymes and their functions related to this compound across different biological domains.

| Enzyme | Biological Domain | Organism Example | Reaction | Metabolic Context |

| Indolepyruvate ferredoxin oxidoreductase (IOR) | Archaea | Pyrococcus furiosus | Indolepyruvate + CoA → this compound + CO₂ | Amino acid fermentation genome.jpwikipedia.org |

| Indoleacetate--CoA ligase | Bacteria | Aromatoleum aromaticum | Indole-3-acetate + CoA + ATP → this compound + AMP + PPi | Degradation of plant auxin uniprot.orgenzyme-database.org |

| IBA β-oxidation pathway enzymes | Eukarya (Plants) | Arabidopsis thaliana | Indole-3-butyrate → ... → this compound → Indole-3-acetate | Auxin homeostasis and conversion frontiersin.orgmdpi.com |

| Arylacetyltransferase | Eukarya (Animals) | Human, Rhesus monkey | This compound + L-Glutamine → N-Indol-3-ylacetyl-L-glutamine + CoA | Metabolism/detoxification of aryl-acetic acids imperial.ac.uk |

Evolutionary Divergence of Indole (B1671886) Metabolism Enzymes

The enzymes involved in indole metabolism, including those that synthesize or utilize this compound, are prime examples of evolutionary divergence. This divergence is often driven by gene duplication followed by the acquisition of new functions (neofunctionalization) or the partitioning of ancestral functions (subfunctionalization). royalsocietypublishing.orgpnas.org This process has allowed organisms to adapt their metabolic capabilities to specific ecological niches and physiological needs.

A prominent trend in the evolution of plant and microbial metabolic pathways is the expansion of enzyme families, leading to functional diversification. royalsocietypublishing.orgpnas.org For example, the plant aromatic L-amino acid decarboxylase (AAAD) family, which is involved in producing precursors for a vast array of natural products from aromatic amino acids, shows remarkable divergence in substrate preference and even catalytic mechanism. pnas.org

The enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which catalyze the first step in tryptophan catabolism, offer a classic example of both convergent and divergent evolution. frontiersin.org They are structurally unrelated yet catalyze the same reaction (convergent evolution). Furthermore, within the IDO family, gene duplications have given rise to multiple isoforms with distinct biochemical characteristics and biological roles, demonstrating divergent evolution. frontiersin.org

Similarly, the 2-oxoacid oxidoreductase family, to which the archaeal indolepyruvate ferredoxin oxidoreductase belongs, contains members with varied specificities for different 2-oxoacids, showcasing divergence based on the metabolic requirements of the organism. genome.jp The mosaic structure of some of these enzymes suggests a complex evolutionary history involving the shuffling of functional domains. wikipedia.org This pattern of duplication and divergence is a fundamental mechanism that has generated the vast chemical diversity of indole-derived compounds found in nature.

Adaptive Significance of this compound Mediated Processes in Organismal Fitness

The metabolic pathways involving this compound have profound adaptive significance, contributing directly to the fitness and survival of organisms in their respective environments.

In plants , the regulation of auxin levels is paramount for proper growth and development. The conversion of IBA to IAA via an this compound intermediate is a key part of this regulatory network. frontiersin.orgfrontiersin.org This pathway allows for the controlled, slow release of the active hormone IAA, which is essential for sustained developmental processes like lateral root formation and for responses to environmental cues. frontiersin.orgmdpi.com Mutants unable to perform this conversion exhibit severe developmental defects, underscoring the pathway's critical role in plant fitness. frontiersin.org The ability to synthesize and store auxin precursors like IBA, which can be activated under specific conditions such as drought stress, represents a significant adaptive advantage. scispace.com

For bacteria , particularly those that interact with plants, the metabolism of indole compounds is a key element of their lifestyle. Plant-growth-promoting bacteria (PGPB) often synthesize IAA to stimulate plant growth, creating a more favorable environment for their own colonization. nih.gov Conversely, bacteria like Aromatoleum aromaticum that can degrade IAA via this compound may do so to modulate the host's hormonal balance to their own advantage or simply to use the plant hormone as a nutrient source. nih.govuniprot.org This metabolic capability is a crucial tool in the complex chemical dialogue between microbes and their plant hosts.

In a broader sense, indole and its derivatives produced by the gut microbiota in animals are now recognized as critical signaling molecules that regulate host physiology. mdpi.com These microbial metabolites, derived from dietary tryptophan, influence host energy metabolism, immune function, and even organ growth. mdpi.comnih.gov This demonstrates a deeply integrated co-evolutionary relationship where microbial metabolic processes, potentially involving intermediates like this compound, are harnessed to maintain the health and fitness of the host organism.

Q & A

Basic Research Questions

Q. What are the established methodologies for detecting indol-3-ylacetyl-CoA in plant or microbial systems?

- Methodological Answer : Use radiolabeled assays (e.g., -tracing) combined with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track metabolic incorporation. For enzyme-linked detection, employ Western blotting with antibodies specific to CoA-binding domains after protein transfer via the Towbin method . Validate results using mass spectrometry (MS) to confirm molecular weight and fragmentation patterns of the compound .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer : Perform nuclear magnetic resonance (NMR) spectroscopy (e.g., and NMR) to verify indole ring protons (δ 7.0–7.5 ppm) and CoA-thioester linkages. Use Fourier-transform infrared spectroscopy (FTIR) to identify characteristic peaks for thioester bonds (~1700 cm) and aromatic C-H stretches (~3100 cm). Cross-reference with PubChem or EPA DSSTox databases for spectral validation .

Q. What experimental designs are recommended for studying this compound’s role in auxin biosynthesis?

- Methodological Answer : Use gene knockout models (e.g., Arabidopsis mutants deficient in indole-3-pyruvate decarboxylase) to disrupt the biosynthetic pathway. Quantify auxin levels via ELISA or gas chromatography-mass spectrometry (GC-MS) . Include controls with exogenous this compound supplementation to assess functional recovery .

Advanced Research Questions

Q. How can conflicting data on this compound’s substrate specificity in acyltransferase assays be resolved?

- Methodological Answer : Conduct kinetic assays under standardized pH and temperature conditions to measure and . Compare results across multiple enzyme sources (e.g., plant vs. bacterial acyltransferases). Use molecular docking simulations to analyze binding affinity variations. Address contradictions by replicating experiments with purified isoforms to exclude cofactor interference .

Q. What strategies are effective for elucidating this compound’s interaction with fatty acid oxidation pathways?

- Methodological Answer : Employ isotope tracing (-labeled CoA) in cell lysates to track incorporation into β-oxidation intermediates. Combine with RNA-seq or CRISPR-Cas9 screens to identify genes co-expressed with acyl-CoA synthetase long-chain 3 (ACSL3). Validate using knockdown models to observe metabolic flux alterations via LC-MS metabolomics .

Q. How should researchers address discrepancies in quantifying this compound levels across different tissue types?

- Methodological Answer : Standardize extraction protocols to minimize degradation (e.g., use protease inhibitors and rapid freezing). Apply internal standards (e.g., deuterated analogs) during MS analysis to correct for matrix effects. Perform inter-laboratory validation using blinded samples to assess reproducibility. Statistically analyze outliers via Grubbs’ test .

Methodological Best Practices

- Data Analysis : Use principal component analysis (PCA) to distinguish between technical and biological variability in omics datasets .

- Experimental Controls : Include negative controls (e.g., enzyme-free reactions) and sham-treated samples to account for non-specific binding in immunoassays .

- Ethical Compliance : Adhere to safety protocols for handling indole derivatives (e.g., PPE, fume hoods) as outlined in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.